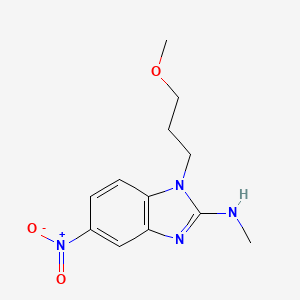
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound with the molecular formula C18H15BFNO. It is known for its unique structure, which includes a borinic acid moiety, a cyclopropyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or quinolinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving boron-based drugs.
Mecanismo De Acción
The mechanism by which borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on these targets, modulating their activity. The cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other borinic acid derivatives with different substituents, such as:
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(4-fluorophenyl)-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the 3-fluorophenyl and 8-quinolinyl ester groups contribute to its reactivity and potential biological activity.
Propiedades
Número CAS |
873101-93-0 |
|---|---|
Fórmula molecular |
C18H15BFNO |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
cyclopropyl-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C18H15BFNO/c20-16-7-2-6-15(12-16)19(14-9-10-14)22-17-8-1-4-13-5-3-11-21-18(13)17/h1-8,11-12,14H,9-10H2 |
Clave InChI |
HTSKOWATUSXZKL-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)

![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


